molecular formula C19H16N2O2S B2557198 (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one CAS No. 301337-87-1

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one

Cat. No.: B2557198
CAS No.: 301337-87-1
M. Wt: 336.41
InChI Key: NNOMJHNGSTYWMG-WIXUPIFPSA-N
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Description

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a 4-methoxyphenyl group and a phenylallylidene group, making it a molecule of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Substitution with 4-Methoxyphenyl Group:

    Formation of Phenylallylidene Group: The final step involves the condensation of the thiazolidinone derivative with cinnamaldehyde (3-phenylprop-2-enal) under acidic or basic conditions to form the phenylallylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group or the phenylallylidene group, resulting in the formation of amines or reduced alkenes.

    Substitution: The thiazolidinone ring and the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, reduced alkenes.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against a range of pathogens.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its biological effects.

Comparison with Similar Compounds

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    (2E,5Z)-2-((4-chlorophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: Similar structure but with a chloro substituent instead of a methoxy group. This compound may exhibit different biological activities due to the electron-withdrawing nature of the chloro group.

    (2E,5Z)-2-((4-nitrophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: Contains a nitro group, which can significantly alter its reactivity and biological properties.

    (2E,5Z)-2-((4-hydroxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: The presence of a hydroxy group can enhance its solubility and potentially its biological activity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and optimize its synthesis and functionalization.

Properties

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMJHNGSTYWMG-WIXUPIFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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